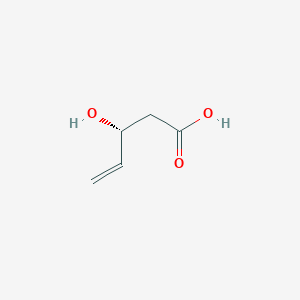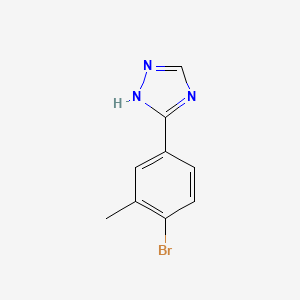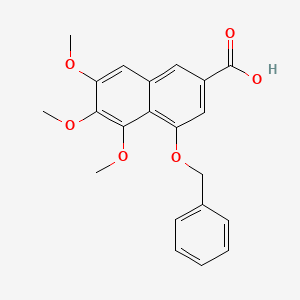
3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenethyl-8-propionyl-3,8-diazabicyclo(321)octane is a complex organic compound known for its unique bicyclic structure This compound is part of the 3,8-diazabicyclo[321]octane family, which is characterized by a rigid bicyclic framework that includes nitrogen atoms at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure. This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a controlled manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure. Detailed information on industrial production methods is often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to the modulation of biological pathways. The presence of the phenethyl and propionyl groups further enhances its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane: Similar in structure but with a benzyl group instead of a phenethyl group.
3-[3-(p-Methylphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane: Contains a p-methylphenylallyl group, offering different chemical properties.
Uniqueness
3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with specific molecular targets with high affinity makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63990-48-7 |
|---|---|
Fórmula molecular |
C17H24N2O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C17H24N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
Clave InChI |
YBZJPJLESWJLTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2CCC1CN(C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)


![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)


![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)
